Leucothol B
Description
Structure
2D Structure
Properties
CAS No. |
38302-26-0 |
|---|---|
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecane-3,4,6,14,16-pentol |
InChI |
InChI=1S/C20H32O5/c1-10-11-5-6-12-15(22)19(11,8-18(12,4)24)9-20(25)13(10)7-14(21)17(2,3)16(20)23/h11-16,21-25H,1,5-9H2,2-4H3 |
InChI Key |
LBZHIHYQQXRTHW-UHFFFAOYSA-N |
SMILES |
CC1(C(CC2C(=C)C3CCC4C(C3(CC4(C)O)CC2(C1O)O)O)O)C |
Canonical SMILES |
CC1(C(CC2C(=C)C3CCC4C(C3(CC4(C)O)CC2(C1O)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucothol B; |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation Methodologies of Leucothol B
Botanical Sourcing and Sample Preparation Techniques
The initial and critical phase in the study of Leucothol B involves its procurement from natural sources. This process requires careful selection of plant species known to produce this class of compounds, followed by meticulous preparation of the collected samples to ensure the stability and integrity of the chemical constituents.
This compound has been identified in plants belonging to the Ericaceae family. researchgate.net Specifically, it has been isolated from the leaves of Leucothoe grayana researchgate.netkyoto-u.ac.jp and the aerial parts of Lyonia ovalifolia (Wall.) Drude, an ethnomedicinal plant from the Indian Himalayas. frontiersin.orgnih.govsemanticscholar.org
The preparation of the plant material for extraction is a crucial step. For instance, the leaves and stems of Lyonia ovalifolia are dried and then crushed into a powder. acs.org Similarly, studies on Leucothoe grayana have utilized powdered dried leaves. oup.com This process of drying and pulverizing increases the surface area of the plant material, which facilitates more efficient extraction of the desired compounds. In some protocols, freshly collected plant material is immediately frozen in liquid nitrogen and stored at very low temperatures (e.g., -80 °C) to preserve the chemical integrity of the constituents before processing. acs.org
The extraction of this compound from the prepared plant material involves the use of organic solvents to solubilize the compound and separate it from the solid plant matrix. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.
Ethanolic and methanolic extracts have been commonly used for the isolation of this compound and related compounds. frontiersin.orgoup.comresearchgate.net A typical procedure involves the maceration of the powdered plant material in a solvent like methanol (B129727) at room temperature for an extended period, often up to 72 hours, with periodic shaking to ensure thorough extraction. acs.org This process is often repeated multiple times with fresh solvent to maximize the yield. The resulting solvent extracts are then combined and concentrated under reduced pressure to yield a crude extract. acs.orggoogle.com
| Plant Species | Plant Part Used | Extraction Solvent | Extraction Method | Reference |
|---|---|---|---|---|
| Lyonia ovalifolia | Aerial parts (leaves, stems) | Methanol or Ethanol (B145695) | Maceration at room temperature for 72 hours | frontiersin.orgacs.org |
| Leucothoe grayana | Dried leaves | Alcohol | Not specified in detail, followed by chromatography | oup.com |
Bioactivity-guided fractionation is a systematic process used to isolate bioactive compounds from a complex mixture, such as a crude plant extract. mdpi.com This strategy involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated. mdpi.comnih.gov
In the context of this compound, extracts from Lyonia ovalifolia were subjected to bioactivity-guided fractionation to investigate their anti-diabetic potential. frontiersin.orgnih.gov The crude ethanolic extract was partitioned using solvents of varying polarity to yield different fractions. frontiersin.org These fractions were then evaluated for activities such as inhibiting the formation of advanced glycation end products (AGEs) and stimulating GLUT4 translocation, which are relevant to managing diabetes. frontiersin.orgnih.govnih.gov The identification of this compound in the active fractions confirmed its contribution to the observed bioactivity. frontiersin.orgsemanticscholar.org This approach not only facilitates the isolation of specific compounds but also links them directly to a measurable biological effect. nih.gov
Chromatographic Separation Techniques for Compound Isolation
Following initial extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex crude extract. This involves a series of steps using different types of chromatography to isolate the compound in a pure form.
Early isolation work on extracts from Leucothoe grayana involved column chromatography on silica (B1680970) gel. oup.com The crude mixture was applied to a silica gel column and eluted with a solvent system of ethanol and chloroform. Fractions were collected sequentially, with a mixture containing Leucothol A and this compound eluting with a specific solvent ratio (e.g., 4:96 ethanol-chloroform). oup.com
More modern approaches utilize reversed-phase chromatography, which is highly effective for separating diterpenoids. This can involve column chromatography with a C-18 stationary phase and elution with a step gradient of methanol and water. google.com For higher resolution and analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. A common setup uses a C8 or C18 column with a gradient mobile phase, such as a mixture of acetonitrile (B52724) and water containing a small amount of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. acs.org
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Ethanol-Chloroform | Fractionation and Isolation | oup.com |
| Reversed-Phase Column Chromatography | C-18 | Methanol/Water gradient | Purification | google.com |
| High-Performance Liquid Chromatography (HPLC) | Thermo Betasil C8 | 0.1% Formic Acid in Water/Acetonitrile gradient | Analysis and Identification | acs.org |
Advanced Spectroscopic and Diffraction Techniques for Structural Determination
Once this compound is isolated in its pure form, its chemical structure is determined using a suite of advanced analytical techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.
X-ray crystallography is a powerful technique that provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. researchgate.net This method involves directing X-rays at a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to build a precise map of the electron density, revealing the exact position of each atom in the crystal lattice. nih.gov
While the initial structural elucidation of this compound was primarily based on chemical and spectroscopic investigations, researchgate.netkyoto-u.ac.jp X-ray crystallography has been crucial in determining the structures of many related diterpenoids from the Ericaceae family, such as grayanotoxin XVI and rhodomollin A. oup.comnih.gov For instance, the structure of an intermediate in the total synthesis of the related compound Leucothol A was confirmed by single-crystal X-ray analysis. nih.gov The application of this technique to related compounds provides a high degree of confidence in the structural assignments made for this compound based on other spectroscopic data, as they belong to the same structural class of grayanane diterpenoids. researchgate.net
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. Modern techniques, particularly when coupled with liquid chromatography (LC), offer high sensitivity and specificity for identifying compounds in complex mixtures.
The identification of this compound in extracts of Lyonia ovalifolia was accomplished using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS). frontiersin.orgnih.govsemanticscholar.org This hyphenated technique first separates the components of the extract using HPLC, after which the eluting compounds are ionized by ESI and analyzed by the QTOF mass spectrometer. acs.org The TOF analyzer provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. acs.org
Tandem mass spectrometry (MS/MS) provides further structural information by selecting the molecular ion of the target compound, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern serves as a chemical fingerprint that helps to confirm the identity of the compound. naturalproducts.net In the analysis of this compound, an Agilent 6520 QTOF-MS/MS system operating in positive ion mode with nitrogen as the collision gas has been utilized. acs.org Data processing with specialized software like Mass Hunter allows for the prediction of chemical formulas from the precise mass measurements. acs.org
| Parameter | Setting/Value | Reference |
|---|---|---|
| Mass Spectrometer | Agilent 6520 QTOF-MS/MS | acs.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | acs.org |
| Drying & Collision Gas | Nitrogen | acs.org |
| Capillary Voltage (V Cap) | 3500 V | acs.org |
| Fragmentor Voltage | 150 V | acs.org |
| Mass Range | 100–1500 m/z | acs.org |
| Software | Mass Hunter | acs.org |
Chemo-taxonomic Significance of this compound and Co-occurring Compounds
This compound is a member of the leucothol class of diterpenoids, which are characteristically found in plants of the Ericaceae family. researchgate.netcannalib.eu It was first isolated from the leaves of Leucothoe grayana. researchgate.netkyoto-u.ac.jp The co-occurrence of this compound with other specific diterpenoids within this plant species holds significant chemotaxonomic value.
Leucothoe grayana is known to produce a variety of diterpenoids, including other leucothols such as Leucothol A, C, and D. scispace.comkyoto-u.ac.jp In addition to the leucothols, this plant is a rich source of grayanotoxins, another class of diterpenoids with a distinct A-nor-B-homo-ent-kaurane skeleton. oup.com The presence of both leucothols and grayanotoxins is a characteristic chemical marker for this species and provides insights into the biosynthetic pathways operating within the plant. nii.ac.jpvdoc.pub
The structural relationship between leucothols and grayanotoxins is noteworthy. It has been demonstrated that Leucothol D can be synthesized in a single step from grayanotoxin-II, suggesting a close biosynthetic relationship between these two classes of compounds. rsc.org This chemical interconversion underscores the chemotaxonomic link between these structurally diverse but biosynthetically related diterpenoids.
Furthermore, the presence of these compounds, including this compound, has been noted in other plants of the Ericaceae family, such as Lyonia ovalifolia. researchgate.netresearchgate.net The distribution of these specific diterpenoids across different genera within the same family reinforces their utility as chemotaxonomic markers.
The co-occurrence of this compound with the compounds listed in the table below from Leucothoe grayana provides a chemical signature that aids in the classification and understanding of the evolutionary relationships of this plant species.
Chemical Synthesis and Analogues of Leucothol B
Strategies for Total Synthesis of Complex Natural Products
Total synthesis aims to construct a complex molecule from simple, commercially available precursors. For a molecule with the intricacy of Leucothol B, which features a tetracyclic 5/7/6/5 ring system and multiple stereocenters, this is a formidable task. researchgate.netnaturalproducts.net
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler precursor structures, revealing potential synthetic pathways. For polycyclic diterpenoids like this compound, this analysis often focuses on strategically cleaving key ring junctions to simplify the carbon skeleton.
A common approach for related diterpenoids involves first envisioning the construction of a core bicyclic or tricyclic system, onto which the remaining rings are built. sioc-journal.cn For this compound, a logical retrosynthetic disconnection would be the C/D ring system via a Diels-Alder reaction, simplifying the target to a precursor containing the 5/7 fused ring system. sioc-journal.cn Another key strategic consideration is the formation of the bicyclo[3.2.1]octane moiety, a structural feature common to many bioactive natural products. sioc-journal.cn The synthesis of glaucocalyxin A, for instance, showcased a strategy where the C(14)-oxygenated bicyclo[3.2.1]octane structure was constructed early in the synthetic sequence, a departure from earlier approaches where this feature was installed later. sioc-journal.cn This highlights a key consideration in modern synthesis: tackling the most challenging structural elements at an early stage. From a practical standpoint, organic halides are often considered valuable synthetic equivalents for various carbon-based synthons (cationic, radical, or anionic) during retrosynthesis. acs.org
While a specific total synthesis for this compound is not detailed in the available literature, the synthesis of related compounds provides insight into the key reactions and intermediates that would be necessary. The construction of the tetracyclic skeleton of Leucothol A, a closely related compound, has been a subject of study. acs.orgnih.gov
Syntheses of other complex diterpenoids have employed powerful reactions to construct the core structures. sioc-journal.cn These reactions are chosen for their ability to form multiple bonds and stereocenters in a single, efficient step.
Table 1: Key Reaction Types in the Synthesis of Diterpenoid Cores
| Reaction Type | Description | Relevance to this compound Synthesis |
|---|---|---|
| Radical Cyclization | An Mn(OAc)₃-mediated radical cyclization of an alkyne-ketone can be used to efficiently construct a bicyclo[3.2.1]octane ring system. sioc-journal.cn | This reaction would be a powerful method for building the core skeleton of this compound. |
| Diels-Alder Reaction | A cycloaddition reaction that forms a six-membered ring. An intramolecular Diels-Alder could be used to form the C/D ring system. sioc-journal.cn | This is a classic and highly effective strategy for constructing polycyclic systems present in this compound. |
| Aldol (B89426) Reaction | A Yamamoto aldol reaction can be used to couple complex fragments and create key stereocenters. sioc-journal.cn | This reaction would be critical for joining major intermediates in a convergent synthesis. |
| Photochemical Cycloaddition | Photochemical reactions have been used to prepare compounds with a grayanotoxin skeleton, which is related to the leucothane framework. kyoto-u.ac.jp | This offers an alternative approach to forging the complex, caged ring structure. |
A plausible synthetic sequence would involve the initial creation of a highly functionalized bicyclo[3.2.1]octane intermediate, followed by the attachment of the side chain necessary to form the large seven-membered B-ring, and culminating in a late-stage cyclization to complete the tetracyclic framework.
Semisynthetic Approaches to this compound Derivatives
Semisynthesis utilizes the naturally occurring compound as a starting material for chemical modifications. This approach is often more efficient than total synthesis for producing a variety of derivatives for research, particularly for structure-activity relationship (SAR) studies.
For a polyhydroxylated compound like this compound, which has five hydroxyl groups, derivatization strategies are numerous. naturalproducts.netnaturalproducts.net A patent for a related terpenoid compound outlines several potential modifications that are directly applicable to this compound. google.com These include:
Esterification/Acylation: The hydroxyl groups can be reacted with a wide variety of carboxylic acids or activated acyl groups to form esters. google.com
Alkylation: The hydroxyl groups can also be converted into ethers through alkylation. google.com
Oxidation: Secondary alcohols can be oxidized to ketones, and primary alcohols to aldehydes or carboxylic acids. google.com
Reduction: Ketone functionalities, if present or installed, could be reduced back to alcohols. google.com
These transformations can be performed on the intact this compound molecule or on hydrolysis products if it were an ester itself. google.com
Table 2: Potential Semisynthetic Modifications of this compound
| Functional Group | Reaction | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Hydroxyl (-OH) | Esterification | R-COCl, (RCO)₂O, R-COOH/DCC | Ester (-OCOR) |
| Hydroxyl (-OH) | Alkylation | R-Br, R-I, R-OTs | Ether (-OR) |
| Hydroxyl (-OH) | Oxidation | PCC, DMP, CrO₃ | Ketone (=O) or Aldehyde (-CHO) |
| Methylene (=CH₂) | Epoxidation | m-CPBA | Epoxide |
Design and Synthesis of this compound Analogues for Research Exploration
Beyond simple derivatization, creating analogues with more significant structural changes can provide deeper insights into the pharmacophore of the molecule.
Skeletal modification involves altering the core carbon framework of the natural product. For this compound, this could involve changing the ring sizes, removing rings, or replacing carbon atoms with heteroatoms. A patent for a similar compound suggests that key structural motifs, such as a conjugated diene, could be replaced by isosteric monocyclic or bicyclic structures. google.com This strategy of isosteric replacement allows researchers to probe the importance of the spatial arrangement and electronic properties of different parts of the molecule.
Further derivatization can be used to introduce a wide variety of functional groups to explore their impact on biological activity. This includes adding different alkyl, aryl, or functionalized side chains to the core skeleton. google.com
Combinatorial chemistry is a powerful tool for rapidly generating large collections, or "libraries," of related compounds. libis.be This approach would be highly valuable for exploring the chemical space around the this compound scaffold.
A combinatorial approach to this compound analogues would involve:
Scaffold Synthesis: Preparing a core intermediate, either through total synthesis or by modification of the natural product, that has one or more points for diversification.
Library Generation: Reacting the core scaffold with a diverse set of chemical building blocks in a systematic way. For example, a core with a hydroxyl group could be reacted with a library of different carboxylic acids to create a library of esters.
Screening: The resulting library of compounds is then subjected to high-throughput screening to identify compounds with desired biological activity.
Dynamic combinatorial chemistry (DCC) is a specific method where the library members are in reversible equilibrium, allowing the library to adapt and amplify the best-fitting ligand in the presence of a biological target. nih.gov While complex, this approach could be a powerful future tool for discovering highly potent ligands based on the this compound structure. Virtual combinatorial libraries can also be generated and screened using computational methods to prioritize the synthesis of the most promising candidates. nih.gov
Molecular and Cellular Mechanistic Investigations of Leucothol B S Biological Activities
In Silico Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been utilized to investigate the binding affinities of Leucothol B against several key protein targets. researchgate.netdoi.orgnih.gov These studies are foundational in understanding the compound's potential biological activities at a molecular level.
This compound has been specifically investigated for its potential to interact with proteins that are significant in the pathology of diabetes mellitus. semanticscholar.org Computational docking was performed on this compound against aldose reductase (AR), sirtuin 6 (SIRT6), and tyrosine kinase (TK), all of which are considered key proteins related to this metabolic disorder. nih.govnih.govresearchgate.net
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts excess D-glucose into D-sorbitol. nih.gov This pathway is implicated in the development of diabetic microvascular complications. nih.gov Molecular docking simulations predicted that this compound binds to aldose reductase (PDB ID: 1USO) with a binding energy of -9.1 kcal/mol. nih.gov
Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase involved in numerous cellular processes, including the maintenance of glucose balance, DNA repair, and longevity. nih.gov The in silico analysis of this compound's interaction with SIRT6 (PDB ID: 3K35) revealed a binding energy of -8.3 kcal/mol. nih.gov
Tyrosine kinases are crucial enzymes in cellular signaling pathways, including those related to insulin (B600854) signaling. nih.gov Docking studies involving this compound and the tyrosine kinase receptor (PDB ID: 1IR3) showed a binding energy of -7.7 kcal/mol. nih.gov
Table 1: Molecular Docking Scores of this compound with Diabetes-Related Protein Targets This interactive table summarizes the predicted binding affinities from in silico studies.
| Protein Target | PDB ID | Binding Energy (kcal/mol) |
| Aldose Reductase (AR) | 1USO | -9.1 |
| Sirtuin 6 (SIRT6) | 3K35 | -8.3 |
| Tyrosine Kinase (TK) | 1IR3 | -7.7 |
Polypharmacology is a drug development strategy focusing on agents that interact with multiple targets simultaneously, which can be beneficial for treating complex, multifactorial diseases. nih.gov The investigation of this compound against three distinct diabetes-related proteins (aldose reductase, SIRT6, and tyrosine kinase) is an example of exploring its multi-target potential. nih.gov While these proteins were the intended targets in the context of the study, this approach inherently provides insight into the compound's polypharmacological profile rather than limiting its analysis to a single mechanism. This multi-target interaction profile suggests that this compound may exert its biological effects through various pathways, a characteristic of many polypharmacological agents. nih.gov
Interactions with Diabetes Mellitus-Related Proteins
Molecular Dynamics Simulations for Ligand-Protein Stability Analysis
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules, providing insights into the stability of a ligand-protein complex over time. researchgate.netnih.gov In the broader study that identified this compound, MD simulations were conducted for a 50-nanosecond timescale to understand the stability of interactions between the most promising ligands and their protein target. nih.govnih.govresearchgate.net However, these specific stability analyses were performed on the four compounds with the highest binding affinities—luteolin (B72000), eriodictyol, astilbin, and syringaresinol—with aldose reductase. researchgate.netnih.gov As such, specific MD simulation data for the this compound-protein complexes has not been reported in these studies.
In Vitro Cellular Assays for Biological Effect Characterization
Laboratory-based cellular assays have been instrumental in characterizing the biological effects of this compound. These studies, often utilizing extracts containing the compound, provide foundational knowledge about its impact on cellular processes.
Advanced Glycation End-products (AGEs) are harmful compounds formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. researchgate.netresearchgate.net An accumulation of AGEs can disrupt normal cellular function, interfere with insulin signaling, and contribute to oxidative stress, which is implicated in the long-term complications of diabetes. researchgate.netdoi.org
In vitro studies on ethanolic extracts of Lyonia ovalifolia, which contain this compound, have demonstrated a significant capacity to inhibit the formation of AGEs. doi.orgfrontiersin.org In experiments tracking the fluorescent emission characteristic of AGE formation over 28 days, a crude extract (L-01) at a concentration of 100 µg/mL showed a progressive and significant reduction in AGEs. doi.orgcore.ac.uk The inhibitory effects were observed at multiple time points, as detailed in the table below.
Table 1: Inhibition of AGE-Associated Fluorescent Emission by L. ovalifolia Extract (100 µg/mL)
| Incubation Time | % Inhibition of AGE Formation |
| 15 Days | 19.56% |
| 21 Days | 27.63% |
| 28 Days | 36.95% |
| Data sourced from studies on L. ovalifolia ethanolic extract containing this compound. core.ac.uk |
Furthermore, a bioactive ethyl acetate (B1210297) fraction (L-03) of the extract, which also contains this compound, proved to be even more effective, showing 51.12% inhibition after 28 days. doi.org This was comparable to the positive control, aminoguanidine. doi.org These findings suggest that compounds within the extract, including this compound, can interfere with the glycation process, thus representing a potential mechanism for mitigating AGE-related pathologies. doi.orgfrontiersin.org
The translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane is a critical step in insulin-stimulated glucose uptake into skeletal muscle and adipose tissues. researchgate.netdoi.org In diabetic states, this process is often impaired, leading to reduced glucose utilization by peripheral tissues. doi.org
The effect of L. ovalifolia extracts containing this compound on GLUT4 translocation has been investigated using L6-GLUT4myc myotubes. doi.org This cell line is specifically designed to quantify the amount of GLUT4 on the cell surface. Results from an antibody-coupled colorimetric assay showed that the crude ethanolic extract (L-01) significantly stimulated the translocation of GLUT4 to the cell surface in a dose-dependent manner. doi.orgcore.ac.uk
Table 2: Effect of L. ovalifolia Extract on GLUT4 Translocation
| Treatment Group | Concentration | Fold Increase in Surface GLUT4 (vs. Unstimulated) |
| L-01 Extract | 10 µg/mL | 1.5 |
| L-01 Extract | 25 µg/mL | 1.8 |
| L-03 Fraction | Not specified | 1.0 - 1.2 |
| Data reflects the fold increase compared to unstimulated control cells. core.ac.uk |
The crude extract at 25 µg/mL was found to be most effective, increasing the abundance of surface GLUT4 molecules by 1.8-fold compared to unstimulated cells. core.ac.uk The ethyl acetate fraction (L-03) also promoted GLUT4 translocation. core.ac.uk This enhanced translocation suggests that bioactive compounds in the extract, such as this compound, may help improve glucose uptake by cells, a key component of maintaining glucose homeostasis. doi.org
While various compounds isolated from Lyonia ovalifolia have been evaluated for their antiproliferative activities against human cancer cell lines, specific data on the general antiproliferative or cytotoxic effects of isolated this compound on either cancerous or non-cancerous cell lines is not extensively detailed in the reviewed scientific literature. nih.gov
One study noted that a series of lanostane-type triterpene glycosides from L. ovalifolia var. hebecarpa were evaluated for antiproliferative activities against five cancer cell lines and a normal human bronchial epithelial cell line (BEAS-2B). nih.gov The findings indicated that none of the tested compounds showed general cytotoxicity to the normal cell line, suggesting a degree of selectivity for cancer cells. nih.gov However, the specific activity of this compound was not individually reported in this context.
Enzyme inhibition is a key mechanism through which bioactive compounds can exert pharmacological effects. While this compound has been investigated primarily in the context of diabetes-related enzymes, these studies provide insight into its general enzyme-inhibiting potential. Molecular docking simulations were performed to predict the binding affinity of this compound to several key protein targets. core.ac.uknih.gov
The enzymes studied include aldose reductase (AR), an enzyme in the polyol pathway that is implicated in diabetic complications; sirtuin 6 (SIRT6), a protein deacetylase involved in glucose balance and DNA repair; and tyrosine kinase (TK), a broad class of enzymes involved in cellular signaling. core.ac.uk The binding energy values from these computational studies suggest a potential for this compound to interact with and possibly inhibit these enzymes. core.ac.uk
Table 3: Predicted Binding Energies of this compound with Target Enzymes
| Target Enzyme | PDB ID | Binding Energy (kcal/mol) |
| Aldose Reductase (AR) | 1USO | -9.1 |
| Sirtuin 6 (SIRT6) | 3K35 | -8.3 |
| Tyrosine Kinase (TK) | 1IR3 | -7.7 |
| Data obtained from in silico molecular docking studies. core.ac.uk |
This compound exhibited notable predicted binding affinities for all three enzymes, with the strongest interaction observed with aldose reductase. core.ac.uk These computational findings highlight the potential of this compound as an enzyme inhibitor, though further in vitro enzymatic assays are required for confirmation.
Computational Prediction of Bioactivity Scores and Pharmacodynamic Properties
Computational tools are valuable for predicting the drug-likeness and potential biological activities of chemical compounds. While a comprehensive analysis of this compound's bioactivity scores using platforms like Molinspiration was not detailed in the primary literature reviewed, its pharmacodynamic properties were partially elucidated through molecular docking studies. core.ac.uknih.gov
As described in the enzyme inhibition section (4.3.4), molecular docking predicted that this compound has strong binding affinities for aldose reductase, SIRT6, and tyrosine kinase. core.ac.uk These binding energies, particularly the -9.1 kcal/mol for aldose reductase, indicate a strong potential for pharmacodynamic interaction with these biological targets. core.ac.uk
The broader study that identified this compound did perform detailed Molinspiration bioactivity score calculations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for other compounds found in the L. ovalifolia extract, such as luteolin and eriodictyol. core.ac.uknih.gov For those compounds, favorable scores for activity as nuclear receptor ligands and enzyme inhibitors were reported, along with good predicted drug-likeness and pharmacokinetic properties. core.ac.uknih.gov However, a specific table of Molinspiration bioactivity scores for this compound was not provided, precluding a direct comparison across different activity classes (e.g., GPCR ligand, ion channel modulator, protease inhibitor).
Advanced Analytical Methodologies in Leucothol B Research
High-Resolution Mass Spectrometry for Metabolomics and Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of Leucothol B, enabling the precise determination of its elemental composition and facilitating its identification in complex biological matrices. mdpi.comnih.govnih.gov Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) provide high-resolution mass data, which is fundamental for the structural elucidation of this compound and its metabolites. nih.govnih.govmdpi.com
In metabolomics studies, HRMS allows for the untargeted or targeted analysis of metabolites in biological samples. nih.gov This is critical for understanding the biotransformation of this compound in vivo and in vitro. By comparing the metabolic profiles of control and this compound-treated samples, researchers can identify potential metabolites through the detection of unique mass-to-charge (m/z) ratios. The high mass accuracy of instruments like Orbitrap and FT-ICR MS significantly reduces the number of possible elemental compositions for a given m/z value, thereby increasing the confidence in metabolite identification. mdpi.com
The fragmentation pattern of this compound, obtained through tandem mass spectrometry (MS/MS), provides crucial structural information. researchgate.netresearchgate.netnih.gov By inducing fragmentation of the parent ion and analyzing the resulting product ions, researchers can deduce the connectivity of atoms within the molecule. This "fingerprint" is then compared against spectral libraries or used for de novo structural elucidation of novel metabolites. nih.govresearchgate.net
Table 1: Illustrative HRMS Data for a Hypothetical this compound Metabolite
| Parameter | Value | Interpretation |
| Observed m/z [M+H]⁺ | 367.2115 | The measured mass-to-charge ratio of the protonated molecule. |
| Calculated m/z [M+H]⁺ | 367.2118 | The theoretical mass-to-charge ratio for the proposed elemental composition. |
| Mass Error (ppm) | -0.82 | A low mass error indicates high confidence in the assigned elemental composition. |
| Elemental Composition | C₂₀H₃₀O₅ | The predicted elemental formula of the metabolite. |
| Key MS/MS Fragments (m/z) | 349.1999, 331.1893, 303.1955 | These fragment ions provide clues about the structure of the metabolite, such as the loss of water or other functional groups. |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the isolation, purification, and quantification of this compound. nih.govnih.govmdpi.com The purity of a this compound sample is critical for accurate biological testing, and HPLC provides a reliable method for its assessment. youtube.com A validated HPLC method can separate this compound from impurities, degradation products, and other related compounds. researchgate.netmdpi.com
For purity assessment, an HPLC system equipped with a Diode-Array Detector (DAD) is often employed. The method is validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net The percentage purity of this compound can be determined by calculating the area of its peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has also emerged as a powerful tool for purity assessment. mdpi.comyoutube.comnih.govresearchgate.net Unlike chromatographic methods that rely on a reference standard of the analyte, qNMR can determine purity by comparing the integral of a specific proton signal of this compound to that of a certified internal standard of known purity. researchgate.net This technique offers a high degree of accuracy and is considered a primary ratio method of measurement. nih.gov
Table 2: Example of HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Application of In Silico ADMET Predictions in Research Design
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties plays a crucial role in the early stages of drug discovery and development, including for natural products like this compound. umn.edu These predictive models help in prioritizing compounds for further experimental investigation and in designing more efficient research plans, without providing safety profiles. frontiersin.orgeurekaselect.comresearchgate.net
Various software platforms, such as SwissADME and Discovery Studio, utilize quantitative structure-activity relationship (QSAR) models to predict the pharmacokinetic properties of a molecule based on its chemical structure. nih.govmdpi.comnih.govnih.govyoutube.comyoutube.com For this compound, these models can predict parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s. nih.gov
These predictions are valuable for designing in vitro and in vivo experiments. For instance, a prediction of high metabolic instability might prompt researchers to prioritize metabolic stability assays using liver microsomes. researchgate.netyoutube.comhilarispublisher.comnih.govnih.govmdpi.commdpi.com Similarly, a prediction of poor oral bioavailability could guide the formulation strategy for animal studies. It is important to note that these are predictive models and experimental validation is essential. nih.gov
Table 3: Representative In Silico ADMET Predictions for this compound
| Property | Predicted Value | Implication for Research Design |
| Gastrointestinal Absorption | High | Suggests oral administration could be a viable route for in vivo studies. |
| Blood-Brain Barrier Permeant | No | Indicates that this compound is unlikely to have direct central nervous system effects. |
| CYP2D6 Inhibitor | Yes | Warrants experimental investigation of potential drug-drug interactions. |
| Lipinski's Rule of Five | 0 Violations | Suggests drug-like physicochemical properties. |
| Bioavailability Score | 0.55 | Indicates a reasonable probability of being orally bioavailable. |
Spectrophotometric and Fluorometric Methods for Activity Assays
Spectrophotometric and fluorometric assays are widely used to evaluate the biological activity of this compound in a high-throughput and quantitative manner. These assays are based on measuring changes in absorbance or fluorescence upon the interaction of this compound with a biological target, such as an enzyme or a receptor.
For example, the acetylcholinesterase (AChE) inhibitory activity of this compound can be determined using a spectrophotometric method based on Ellman's reagent. nih.gov In this assay, AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength. The inhibitory effect of this compound is determined by the reduction in the rate of color formation. From this data, the half-maximal inhibitory concentration (IC50) can be calculated. researchgate.netnih.govnih.govmdpi.comresearchgate.net
Fluorometric assays offer even higher sensitivity and are particularly useful for studying the binding of this compound to proteins, such as human serum albumin (HSA). nih.govmdpi.comnih.gov The intrinsic fluorescence of proteins, primarily due to tryptophan residues, can be quenched upon binding of a small molecule like this compound. hilarispublisher.comresearchgate.netcapes.gov.br By monitoring the decrease in fluorescence intensity as a function of this compound concentration, binding parameters such as the binding constant (Ka) and the number of binding sites (n) can be determined. mdpi.com
Table 4: Hypothetical Data from an Acetylcholinesterase Inhibition Assay with this compound
| This compound Concentration (µM) | % Inhibition |
| 1 | 15.2 |
| 10 | 48.5 |
| 50 | 75.8 |
| 100 | 92.1 |
| IC50 (µM) | 10.5 |
Table 5: Illustrative Fluorescence Quenching Data for this compound Binding to Human Serum Albumin
| Parameter | Value | Interpretation |
| Binding Constant (Kₐ) | 2.5 x 10⁵ M⁻¹ | Indicates a strong binding affinity between this compound and HSA. |
| Number of Binding Sites (n) | ~1 | Suggests a 1:1 binding stoichiometry. |
| Quenching Mechanism | Static | Implies the formation of a ground-state complex between this compound and HSA. |
Future Research Directions and Translational Potential in Basic Sciences
Exploring Novel Biological Targets and Signaling Pathways
Initial research has primarily utilized computational methods to predict the biological targets of Leucothol B. These in silico studies are crucial for generating hypotheses and guiding future experimental work. Molecular docking analyses have been performed on this compound, which was identified as a bioactive compound in extracts from Lyonia ovalifolia and Cephalotaxus species. nih.govacs.org These studies have explored its binding affinity against key protein targets implicated in diabetes mellitus. researchgate.netdntb.gov.uaresearchgate.net
The primary targets identified through these docking studies include:
Aldose Reductase (AR): This enzyme is a key component of the polyol pathway, which becomes significant during hyperglycemia. frontiersin.org The conversion of excess glucose to sorbitol by AR is implicated in the development of diabetic microvascular complications. frontiersin.org this compound exhibited a strong binding energy of -9.1 kcal/mol with aldose reductase. frontiersin.org
Sirtuin 6 (SIRT6): A NAD+-dependent deacetylase, SIRT6 is a crucial regulator of multiple cellular processes, including glucose homeostasis, DNA repair, and longevity. frontiersin.org The binding energy of this compound with SIRT6 was calculated to be -8.3 kcal/mol. frontiersin.org
Tyrosine Kinase (TK): This broad class of enzymes plays a fundamental role in cellular signaling pathways that govern growth, differentiation, and metabolism. researchgate.netdntb.gov.ua The docking score for this compound against tyrosine kinase was -7.7 kcal/mol. frontiersin.org
Future research must move beyond computational predictions to experimentally validate these interactions. Investigating the modulatory effects of purified this compound on the enzymatic activity of AR and SIRT6, and its influence on tyrosine kinase-mediated signaling cascades, will be critical next steps. Such studies will clarify whether this compound acts as an inhibitor or activator and begin to unravel the specific signaling pathways it may influence.
Table 1: Molecular Docking Analysis of this compound
| Protein Target | Function | Binding Energy (kcal/mol) |
|---|---|---|
| Aldose Reductase (AR) | Rate-limiting enzyme in the polyol pathway, implicated in diabetic complications. frontiersin.org | -9.1 frontiersin.org |
| Sirtuin 6 (SIRT6) | NAD+-dependent deacetylase involved in glucose balance and DNA repair. frontiersin.org | -8.3 frontiersin.org |
| Tyrosine Kinase (TK) | Enzyme class crucial for cellular signaling pathways. researchgate.netdntb.gov.ua | -7.7 frontiersin.org |
Investigation of Biosynthetic Pathways and Engineering Opportunities
This compound is classified as a diterpenoid, belonging to the broader group of grayanoids. naturalproducts.netnih.gov The biosynthesis of grayanoids is believed to originate from the precursor ent-kaurane. nih.gov It is hypothesized that grayanoids are a type of rearranged kaurenoid, specifically A-nor-B-homo-ent-kaurane. nii.ac.jp The biosynthetic pathway likely involves at least six distinct bio-transformations of ent-kaurane, leading to various structural skeletons, including the leucothanes, to which this compound belongs. nih.gov
Evidence suggests that 1,5-seco-grayanotoxins (1,5-seco-Gtx) may be important intermediates in the biosynthesis of grayanoids, potentially explaining the co-occurrence of minor diterpenoids like the leucothols in plants such as Leucothoe grayana. nii.ac.jp Further elucidation of this pathway through isotopic labeling studies and identification of the specific enzymes (e.g., cyclases, oxygenases) involved is a significant future research direction.
Understanding the genetic basis of this pathway opens up substantial engineering opportunities. nih.gov Advancements in synthetic biology and biotechnology, including genetic engineering and fermentation technologies, provide a foundation for the controlled and scalable production of complex natural products. nih.gov By identifying and transferring the this compound biosynthetic gene cluster into a suitable microbial host like yeast or E. coli, it may be possible to establish a sustainable and high-yielding production platform, circumventing reliance on plant extraction.
Development of Advanced Synthetic Methodologies for this compound and its Analogues
The total synthesis of complex natural products is a key driver of innovation in organic chemistry and provides access to material for biological testing. researchgate.net For this compound and other grayanane diterpenoids, advanced strategies such as deconstructive and divergent synthesis are being explored. researchgate.net Divergent synthesis, which aims to produce multiple natural products from a common intermediate, enhances the efficiency of chemical synthesis and allows for the creation of libraries of molecules with diverse structures. researchgate.net
Research in this area has pointed towards reconstructive and divergent synthetic approaches for the grayanane skeleton, which is structurally related to this compound. researchgate.net This strategy involves building new, challenging structures through the cleavage and rearrangement of more easily accessible molecular scaffolds. researchgate.net Developing a robust synthetic route to this compound would not only confirm its structure but also enable the production of analogues. These analogues, created by modifying functional groups on the this compound scaffold, would be invaluable tools for probing structure-activity relationships (SAR) and optimizing binding affinity for its biological targets.
Integration of Omics Data (e.g., metabolomics, proteomics) in Mechanistic Studies
The initial identification of this compound in plant extracts was achieved using advanced metabolomics techniques, specifically Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS). nih.govacs.org This highlights the power of metabolomics in natural product discovery. Future research should more deeply integrate multi-omics data to provide a holistic understanding of this compound's function.
Researchers suggest that transcriptomics, genomics, metabolomics, and proteomics studies can contribute massive amounts of information regarding the bioactivity of phytochemicals from plants like Cephalotaxus. acs.org For instance, treating relevant cell lines (e.g., skeletal muscle cells or hepatocytes) with purified this compound and subsequently performing proteomics and metabolomics analysis could reveal its impact on cellular protein expression and metabolite profiles. This approach can help identify the specific signaling pathways that are perturbed by the compound, corroborating and expanding upon the initial docking studies. Integrating these datasets can provide a comprehensive, systems-level view of the compound's mechanism of action.
Contribution of this compound Research to Broader Chemical Biology Principles
The study of this compound, from its discovery to its potential development, exemplifies several core principles of chemical biology. The isolation and characterization of novel bioactive compounds from nature is a cornerstone of drug discovery, providing new chemical scaffolds that can interact with biological targets in unique ways. nih.gov The investigation of this compound, prompted by its presence in traditional medicinal plants, and its subsequent in silico screening against disease-relevant targets perfectly illustrates this natural-product-driven approach to finding new therapeutic leads. nih.gov
Furthermore, the challenge of synthesizing complex molecules like this compound pushes the boundaries of synthetic organic chemistry, leading to the development of novel and more efficient methodologies like divergent synthesis. researchgate.net These synthetic advancements not only enable access to the natural product itself but also facilitate the creation of analogue libraries, which are essential for systematically probing biological systems and developing potent and selective molecular tools. The study of how grayanoid-class compounds interact with targets like ion channels has already contributed to our understanding of molecular toxicology and pharmacology. nii.ac.jp Continued research into this compound will undoubtedly contribute further to these fundamental aspects of chemical biology.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Leucothol B, and what methodological challenges arise in achieving stereochemical control?
- Answer : this compound is synthesized via a divergent strategy involving oxidative rearrangement and carbonyl-ene cyclization. A critical step is the reduction of intermediates (e.g., compound 9 to 8 ) using LiAlH4, which achieves a 4:1 diastereomeric ratio. Challenges include poor stereoselectivity with alternative reagents (e.g., NaBH4, DIBAL-H), necessitating rigorous optimization of reaction conditions (temperature, solvent, catalyst). Researchers should document reagent screening and characterize intermediates via X-ray crystallography to confirm stereochemistry .
Q. How can researchers validate the structural identity and purity of this compound and its intermediates?
- Answer : Structural validation requires a combination of spectroscopic techniques (NMR, IR) and X-ray crystallography. For example, the rearranged grayanane scaffold of leucothol D (9 ) was confirmed via X-ray analysis of derivative 39 . Purity should be assessed using HPLC or GC-MS, with thresholds ≥95% for biological testing. Detailed protocols for compound isolation and spectral data interpretation are outlined in journals like Advanced Journal of Chemistry, Section B .
Q. What experimental design principles ensure reproducibility in this compound synthesis?
- Answer : Reproducibility hinges on meticulous documentation of reaction parameters (e.g., stoichiometry, temperature, catalyst loading) and adherence to standardized protocols. Researchers should replicate experiments at least three times, report yield ranges, and include negative controls (e.g., omitting catalysts). Journals such as Sensors and Actuators B: Chemical emphasize depositing raw data in repositories like Zenodo for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during this compound synthesis?
- Answer : Contradictions often arise from unoptimized reaction conditions or competing mechanistic pathways. A systematic approach includes:
- Computational modeling (DFT calculations) to predict transition states.
- Isotopic labeling to trace reaction pathways.
- In situ monitoring (e.g., Raman spectroscopy) to detect intermediates.
Discrepancies should be analyzed using statistical tools (e.g., ANOVA) and reported with error margins .
Q. What methodologies are recommended for investigating the structure-activity relationship (SAR) of this compound analogs?
- Answer : SAR studies require:
- Diversification : Synthesizing analogs via late-stage functionalization (e.g., C–H activation).
- Bioassays : Testing cytotoxicity, antimicrobial activity, or ion-channel modulation.
- Data integration : Using cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with bioactivity. Researchers should validate findings through dose-response curves and replicate assays across independent labs .
Q. How should researchers address inconsistencies in biological activity data for this compound across studies?
- Answer : Inconsistencies may stem from variations in assay conditions (e.g., cell lines, solvent systems). Mitigation strategies include:
- Meta-analysis of published data to identify confounding variables.
- Standardized protocols : Adopt guidelines like MIAME for bioassays.
- Collaborative verification : Partner with external labs to cross-validate results. Contradictory findings should be discussed in the context of experimental limitations (e.g., purity, pharmacokinetics) .
Methodological Guidance
Q. What ethical and reporting standards apply to this compound research?
- Answer : Ethical standards include disclosing funding sources, avoiding data manipulation, and adhering to journal policies (e.g., Beilstein Journal of Organic Chemistry). All novel compounds must be deposited in public databases (e.g., PubChem) with full spectral data. For human cell line studies, ethics board approval and informed consent are mandatory .
Q. How can researchers optimize literature reviews to identify gaps in this compound studies?
- Answer : Use structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to formulate search queries. Prioritize primary literature from databases like SciFinder and PubMed, filtering by "synthesis," "bioactivity," and "mechanism." Tools like VOSviewer can map research trends and highlight understudied areas (e.g., in vivo toxicity) .
Q. What statistical approaches are suitable for analyzing this compound’s dose-response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
